![molecular formula C16H22N4O2S B2762367 1-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 2202006-76-4](/img/structure/B2762367.png)
1-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
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Description
1-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry, biochemistry, and other related fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
1-Sulfonyl-1,2,3-triazoles, including compounds with structures related to the specified chemical, have been extensively studied for their reactivity and potential in creating diverse organic compounds. For instance, regiocontrolled synthesis techniques allow for the formation of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes, showcasing the versatility of triazole derivatives in organic synthesis (Miura et al., 2013). Additionally, the Rhodium-catalyzed intramolecular C-H bond activation with triazoles leads to the formation of stereodefined pyrrolidines and cyclic compounds, further illustrating the utility of such triazole derivatives in creating complex organic structures (Senoo et al., 2016).
Biological Applications
While the specific compound "1-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole" may not have direct mentions in the literature for biological applications, closely related triazole derivatives demonstrate significant potential. For example, triazole derivatives have been found to exhibit antimicrobial and antifungal activities , highlighting their potential in developing new therapeutic agents. A novel series of sulfone-linked bis heterocycles showed pronounced antimicrobial activity, indicating the role of triazole derivatives in addressing resistant microbial strains (Padmavathi et al., 2008).
Novel Reaction Development
Triazole derivatives are also key in developing new chemical reactions , such as nickel-catalyzed denitrogenative alkyne insertion reactions , which produce substituted pyrroles and illustrate the role of triazoles in expanding synthetic methodologies (Miura et al., 2009). Similarly, the Rh(II)-catalyzed denitrogenative 1-sulfonyl-1,2,3-triazole-1-alkyl-1,2,3-triazole cross-coupling serves as a pathway to 3-sulfonamido-1H-pyrroles, showcasing innovative approaches to synthesizing complex organic molecules (Koronatov et al., 2021).
properties
IUPAC Name |
1-[1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-11-9-12(2)14(4)16(13(11)3)23(21,22)19-7-5-15(10-19)20-8-6-17-18-20/h6,8-9,15H,5,7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKDREFWEFVINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(C2)N3C=CN=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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